molecular formula C9H11ClN2O B13313813 5-Chloro-2-cyclobutoxypyridin-3-amine

5-Chloro-2-cyclobutoxypyridin-3-amine

Cat. No.: B13313813
M. Wt: 198.65 g/mol
InChI Key: AKNBLEUPCDXXCR-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclobutoxypyridin-3-amine is a chemical compound with the molecular formula C₉H₁₁ClN₂O. It is a member of the pyridine family, characterized by a chlorine atom at the 5th position and a cyclobutoxy group at the 2nd position on the pyridine ring. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclobutoxypyridin-3-amine typically involves the reaction of 2-cyclobutoxypyridine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the 5th position of the pyridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclobutoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

5-Chloro-2-cyclobutoxypyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclobutoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclobutoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Lacks the cyclobutoxy group, making it less sterically hindered.

    5-Bromo-2-cyclobutoxypyridin-3-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-Cyclobutoxypyridine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

Uniqueness

5-Chloro-2-cyclobutoxypyridin-3-amine is unique due to the presence of both the chlorine atom and the cyclobutoxy group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-2-cyclobutyloxypyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c10-6-4-8(11)9(12-5-6)13-7-2-1-3-7/h4-5,7H,1-3,11H2

InChI Key

AKNBLEUPCDXXCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=N2)Cl)N

Origin of Product

United States

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